2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
CAS No.: 1428365-03-0
Cat. No.: VC11898609
Molecular Formula: C17H19F2N3O4S2
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428365-03-0 |
|---|---|
| Molecular Formula | C17H19F2N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 2,6-difluoro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H19F2N3O4S2/c18-15-4-1-5-16(19)17(15)27(23,24)21-11-13-6-9-22(10-7-13)28(25,26)14-3-2-8-20-12-14/h1-5,8,12-13,21H,6-7,9-11H2 |
| Standard InChI Key | MKOQGUQMYNFOLO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CN=CC=C3 |
| Canonical SMILES | C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central piperidine ring substituted at the 1-position with a pyridine-3-sulfonyl group and at the 4-position with a methyl-linked benzene sulfonamide moiety. The benzene ring is further functionalized with fluorine atoms at the 2- and 6-positions, enhancing electronegativity and influencing binding interactions . The SMILES notation (O=S(=O)(NCC1CCN(S(=O)(=O)c2cccnc2)CC1)c1c(F)cccc1F) confirms this arrangement, highlighting the sulfonyl and fluorine substituents .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| logP | 3.2 (predicted) |
The compound’s moderate lipophilicity (logP ~3.2) suggests balanced membrane permeability, while its polar surface area (65.3 Ų) indicates potential solubility challenges in nonpolar solvents .
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis typically proceeds through a multi-step sequence:
-
Piperidine Functionalization: Cyclization of precursors to form the piperidine core.
-
Pyridine Sulfonylation: Introduction of the pyridine-3-sulfonyl group via nucleophilic substitution.
-
Benzene Sulfonamide Coupling: Reaction of the piperidine intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions .
A representative pathway is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine cyclization | Cyclohexanone, NH₃, H₂/Pd-C | 75% |
| 2 | Sulfonylation | Pyridine-3-sulfonyl chloride, DCM, pyridine | 82% |
| 3 | Benzene sulfonamide coupling | 2,6-Difluorobenzenesulfonyl chloride, K₂CO₃, DMF | 68% |
Industrial-scale production may employ continuous flow reactors to enhance yield and purity.
The fluorine atoms likely enhance membrane penetration, while the pyridine moiety may disrupt bacterial folate synthesis .
Computational and Experimental Studies
Docking Studies
Molecular dynamics simulations of analogous sulfonamides reveal binding affinities () of −8.1 to −10.9 kcal/mol for targets like DHPS and hiCE . The pyridine-3-sulfonyl group in this compound may form π-π interactions with His378 in hiCE, mimicking substrate binding .
In Vitro Assays
Preliminary cytotoxicity screenings of related compounds show IC₅₀ values >50 µM in mammalian cell lines, suggesting favorable safety profiles . Antioxidant assays (DPPH, H₂O₂ scavenging) remain unexplored but could be informed by thiouracil-sulfonamide derivatives (: 9–85 µg/mL $$) .
Comparative Analysis with Structural Analogues
Structural Similarities
Compared to 2,4-difluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide , this compound substitutes pyridazine with pyridine, reducing steric hindrance but maintaining hydrogen-bonding capacity.
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